molecular formula C19H24N2O2 B1460076 N-(4-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide CAS No. 94437-31-7

N-(4-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide

Cat. No. B1460076
CAS RN: 94437-31-7
M. Wt: 312.4 g/mol
InChI Key: ASCJIEIWHQGCOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide, also known as 4-Aminophenyl-2-(4-tert-pentylphenoxy)acetamide, is a novel compound with potential applications in scientific research.

Scientific Research Applications

Environmental Impact and Degradation

  • Advanced Oxidation Processes (AOPs) have been explored for the degradation of acetaminophen in aqueous media, highlighting the generation of various by-products and their biotoxicity. This research contributes to enhancing the degradation of such compounds through AOP systems (Qutob et al., 2022).

Molecular Pathogenesis and Treatment Options

  • A review focused on the molecular pathogenesis of acetaminophen-induced liver injury and its treatment options, discussing the mechanisms involved in hepatocyte necrosis, sterile inflammation, and hepatocyte regeneration (Cai et al., 2022).

Synthetic and Medicinal Chemistry

  • Investigations into the synthesis and pharmacological activities of phenoxy acetamide and its derivatives, as possible therapeutic candidates, provide a comprehensive overview of their chemical diversity and biological applications (Al-Ostoot et al., 2021).

Environmental Protection

  • A comprehensive review on the adsorptive elimination of acetaminophen from water elaborates on recent progress, offering insights into effective removal methods and the efficiency of various adsorbents. This research could inform environmental protection strategies for similar compounds (Igwegbe et al., 2021).

Antioxidant Applications and Toxicity

  • The review on Chlorogenic Acid (CGA) and its pharmacological roles, including antioxidant activity, provides a model for understanding the potential benefits and mechanisms of action for similar phenolic compounds, which could guide future research into their applications and safety (Naveed et al., 2018).

properties

IUPAC Name

N-(4-aminophenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-4-19(2,3)14-5-11-17(12-6-14)23-13-18(22)21-16-9-7-15(20)8-10-16/h5-12H,4,13,20H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCJIEIWHQGCOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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